2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide
Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.16337692 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Drug Design
Research has focused on the synthesis of indole acetamide derivatives for their potential anti-inflammatory and antitumor properties. For example, a study by Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, which showed good yield and was characterized by various spectroscopic analyses. The anti-inflammatory activity was confirmed by an in silico modeling study, targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Corrosion Inhibition
Yıldırım and Çetin (2008) explored 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. These compounds were synthesized and their efficiency in preventing corrosion in acidic and mineral oil mediums was investigated, showing promising results (Yıldırım & Çetin, 2008).
Antitumor Agents
The synthesis and study of N-aryl(indol-3-yl)glyoxamides as antitumor agents have been documented, with compounds based on N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide showing significant cytotoxic effects against various cancer cell lines. This highlights the compound's potential as a lead structure for developing anticancer drugs (Marchand et al., 2009).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) investigated thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. KX2-391, a derivative, was highlighted for its high selectivity and inhibition of Src kinase, demonstrating its potential in cancer therapy (Fallah-Tafti et al., 2011).
Fluorescence Active Materials
Maity et al. (2015) developed 5-hydroxy benzo[g]indoles from cyanoacetamide derivatives, which exhibit fluorescence activity and can sense Fe(III) ions. This study presents the compound's application in the development of fluorescence-based sensors (Maity et al., 2015).
Properties
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(25-15-18-8-11-24-12-9-18)16-26-13-10-20-14-21(6-7-22(20)26)28-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEZHHPLOPOOFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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